3-Morpholin-4-yl-benzoic acid hydrazide
Overview
Description
3-Morpholin-4-yl-benzoic acid hydrazide is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol It is a derivative of benzoic acid, featuring a morpholine ring and a hydrazide functional group
Mechanism of Action
Target of Action
The primary target of 3-Morpholin-4-yl-benzoic acid hydrazide is histone demethylase . Histone demethylases are enzymes that remove methyl groups from histones, which are proteins that help package DNA in the cell’s nucleus. By modifying histones, these enzymes can influence gene expression.
Mode of Action
This compound interacts with histone demethylases, potentially altering their activity
Biochemical Pathways
The compound’s interaction with histone demethylases suggests it may affect epigenetic regulation . Epigenetic changes involve modifications to DNA or associated proteins that affect gene expression without altering the underlying DNA sequence. By influencing histone demethylation, this compound could potentially impact various biochemical pathways regulated by epigenetic mechanisms.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific histone demethylases it targets and the genes these enzymes regulate . By influencing gene expression, the compound could potentially affect a wide range of cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholin-4-yl-benzoic acid hydrazide typically involves the following steps:
Formation of 4-(Morpholin-4-yl)benzoic acid: This is achieved by treating 4-chloro-benzonitrile with morpholine under reflux conditions, followed by hydrolysis with sodium hydroxide.
Conversion to 4-(Morpholin-4-yl)benzoyl chloride: The benzoic acid derivative is then treated with thionyl chloride to form the corresponding benzoyl chloride.
Formation of this compound: Finally, the benzoyl chloride is reacted with hydrazine hydrate to yield the desired hydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Morpholin-4-yl-benzoic acid hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazide.
Reduction: Reduced amine derivatives.
Substitution: Substituted hydrazide derivatives with various functional groups.
Scientific Research Applications
3-Morpholin-4-yl-benzoic acid hydrazide has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of benzohydrazide analogs, which have potential antimicrobial and anti-inflammatory properties.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial effects.
Materials Science: It is explored for its potential use in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-(Morpholin-4-yl)benzoic acid: A precursor in the synthesis of 3-Morpholin-4-yl-benzoic acid hydrazide.
Benzohydrazide analogs: Compounds with similar hydrazide functional groups used in medicinal chemistry.
Uniqueness
This compound is unique due to its combination of a morpholine ring and a hydrazide group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials.
Properties
IUPAC Name |
3-morpholin-4-ylbenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-13-11(15)9-2-1-3-10(8-9)14-4-6-16-7-5-14/h1-3,8H,4-7,12H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNYFSLDILSTCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428081 | |
Record name | 3-Morpholin-4-yl-benzoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886494-35-5 | |
Record name | 3-Morpholin-4-yl-benzoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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